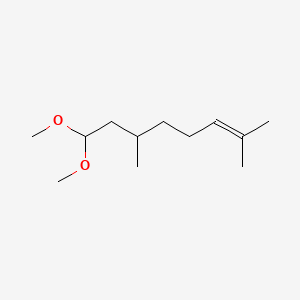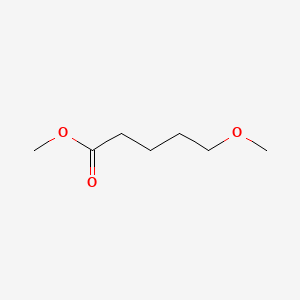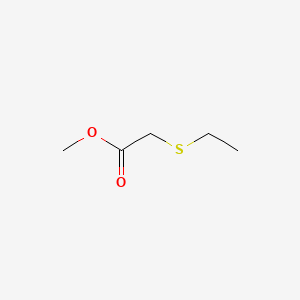
Methyl 16-methyloctadecanoate
Vue d'ensemble
Description
Methyl 16-methyloctadecanoate is a fatty acid methyl ester with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . It is a branched fatty acid methyl ester, specifically categorized under iso and ante-iso fatty acid methyl esters . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Methyl 16-methyloctadecanoate is typically synthesized through the esterification of 16-methyloctadecanoic acid with methanol . This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .
Analyse Des Réactions Chimiques
Methyl 16-methyloctadecanoate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methyl 16-methyloctadecanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
The mechanism of action of methyl 16-methyloctadecanoate involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can alter membrane fluidity and permeability, affecting various cellular processes . Additionally, its ester group can undergo hydrolysis to release 16-methyloctadecanoic acid, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Methyl 16-methyloctadecanoate can be compared with other fatty acid methyl esters such as:
Methyl stearate: Unlike this compound, methyl stearate is a straight-chain fatty acid methyl ester and lacks the branched structure.
Methyl palmitate: This compound has a shorter carbon chain compared to this compound and is also a straight-chain ester.
Methyl oleate: It contains a double bond in its structure, making it an unsaturated fatty acid methyl ester, whereas this compound is saturated.
The uniqueness of this compound lies in its branched structure, which imparts distinct physical and chemical properties compared to its straight-chain counterparts .
Propriétés
IUPAC Name |
methyl 16-methyloctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAPBHVWQFGAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334266 | |
| Record name | Methyl 16-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-16-6 | |
| Record name | Methyl 16-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)



![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)

![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)







